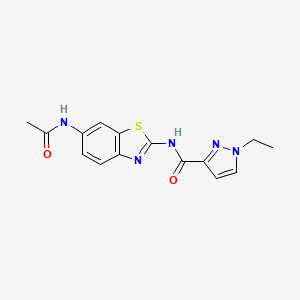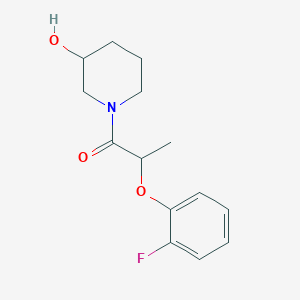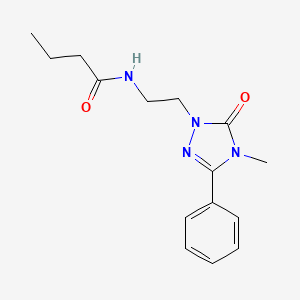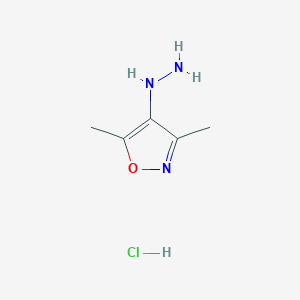![molecular formula C12H16ClN3 B2978476 3-methyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridine hydrochloride CAS No. 2380069-70-3](/img/structure/B2978476.png)
3-methyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(2-propan-2-ylimidazol-1-yl)pyridine hydrochloride , also known by its chemical formula C₁₂H₁₆ClN₃ , is a synthetic compound with interesting properties. It belongs to the class of pyridinium salts, which have been extensively studied due to their diverse applications in natural products, bioactive pharmaceuticals, and materials science .
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is to start with pyridine-2-carboxaldehyde and treat it with hydroxylamine to form pyridine-2-aldoxime. Subsequent alkylation with methyl iodide yields 3-Methyl-2-(2-propan-2-ylimidazol-1-yl)pyridine hydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C₁₂H₁₆ClN₃ . It contains a pyridine ring, an imidazole ring, and a methyl group. The chloride ion is associated with the pyridinium nitrogen. You can visualize its 3D structure here .
Chemical Reactions Analysis
Wirkmechanismus
3-Methyl-2-(2-propan-2-ylimidazol-1-yl)pyridine hydrochloride is primarily used in cases of organophosphate poisoning . Organophosphates (e.g., sarin) inhibit acetylcholinesterase, leading to paralysis. Pralidoxime binds to the unblocked, anionic site of the enzyme, displacing the phosphate group from the serine residue. This process regenerates functional acetylcholinesterase. It is often administered alongside atropine to counteract parasympathetic effects .
Physical and Chemical Properties
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methyl-2-(2-propan-2-ylimidazol-1-yl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-9(2)11-14-7-8-15(11)12-10(3)5-4-6-13-12;/h4-9H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEDFRYETOBUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C=CN=C2C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N-ethyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)benzene-1-sulfonamide](/img/structure/B2978394.png)

![2-Propynyl [3-(Triethoxysilyl)propyl]carbamate](/img/structure/B2978396.png)





![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-phenyl-, methylester](/img/structure/B2978408.png)

![N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/no-structure.png)
![7-(2-methoxyphenyl)-4-(methylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2978413.png)

![6-Methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2978415.png)
